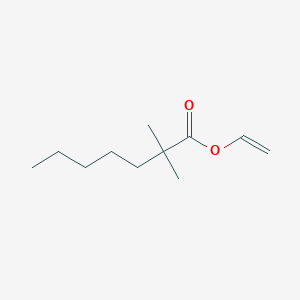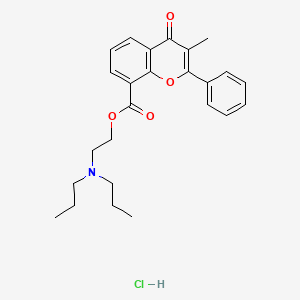
2-(3-Methyl-4-oxo-2-phenylchromene-8-carbonyl)oxyethyl-dipropylazaniumchloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Methyl-4-oxo-2-phenylchromene-8-carbonyl)oxyethyl-dipropylazaniumchloride is a complex organic compound with the molecular formula C25H30ClNO4 and a molecular weight of 443.963 g/mol. This compound is known for its unique structural features, which include a chromene backbone and a dipropylazanium group. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methyl-4-oxo-2-phenylchromene-8-carbonyl)oxyethyl-dipropylazaniumchloride typically involves multiple steps, starting with the preparation of the chromene backbone. The chromene structure is synthesized through a series of condensation reactions involving phenylacetic acid and salicylaldehyde. The resulting intermediate is then subjected to further reactions to introduce the methyl and oxo groups.
The final step involves the esterification of the chromene intermediate with dipropylazanium chloride under controlled conditions. This reaction is typically carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and advanced reaction vessels to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize production costs.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Methyl-4-oxo-2-phenylchromene-8-carbonyl)oxyethyl-dipropylazaniumchloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chromene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated and substituted chromenes. These derivatives often exhibit different chemical and physical properties, making them useful for various applications.
Wissenschaftliche Forschungsanwendungen
2-(3-Methyl-4-oxo-2-phenylchromene-8-carbonyl)oxyethyl-dipropylazaniumchloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(3-Methyl-4-oxo-2-phenylchromene-8-carbonyl)oxyethyl-dipropylazaniumchloride involves its interaction with specific molecular targets and pathways. The chromene backbone allows the compound to interact with various enzymes and receptors, modulating their activity. The dipropylazanium group enhances the compound’s solubility and bioavailability, facilitating its uptake and distribution within biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(3-Methyl-4-oxo-2-phenylchromene-8-carbonyl)oxyethyl-di(propan-2-yl)azanium chloride: Similar structure but with different alkyl groups.
2-(3-Methyl-4-oxo-2-phenylchromene-8-carbonyl)oxyethyl-dipropylammonium chloride: Similar structure but with different functional groups.
Uniqueness
2-(3-Methyl-4-oxo-2-phenylchromene-8-carbonyl)oxyethyl-dipropylazaniumchloride is unique due to its specific combination of chromene and dipropylazanium groups. This combination imparts distinctive chemical and biological properties, making it valuable for various research and industrial applications.
Eigenschaften
CAS-Nummer |
3468-05-1 |
|---|---|
Molekularformel |
C25H30ClNO4 |
Molekulargewicht |
444.0 g/mol |
IUPAC-Name |
2-(dipropylamino)ethyl 3-methyl-4-oxo-2-phenylchromene-8-carboxylate;hydrochloride |
InChI |
InChI=1S/C25H29NO4.ClH/c1-4-14-26(15-5-2)16-17-29-25(28)21-13-9-12-20-22(27)18(3)23(30-24(20)21)19-10-7-6-8-11-19;/h6-13H,4-5,14-17H2,1-3H3;1H |
InChI-Schlüssel |
MAWACQRSRPBAHL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN(CCC)CCOC(=O)C1=CC=CC2=C1OC(=C(C2=O)C)C3=CC=CC=C3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2,6-dichloro-4-[(E)-[2-(4-ethylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenoxy]acetic acid](/img/structure/B13824232.png)
![2-[(2-chlorophenyl)methylamino]-6-ethyl-1H-pyrimidin-4-one](/img/structure/B13824239.png)
![2-chloro-N'-[(E)-(2-methylindol-3-ylidene)methyl]benzohydrazide](/img/structure/B13824247.png)
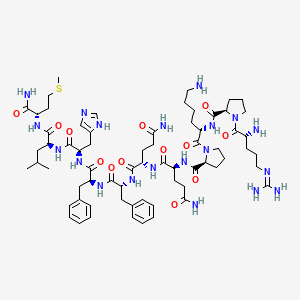


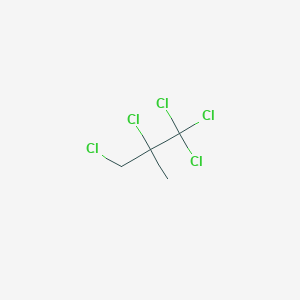

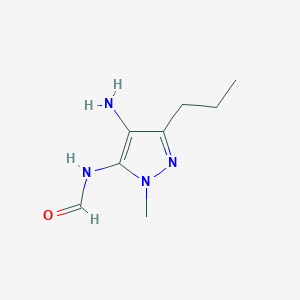

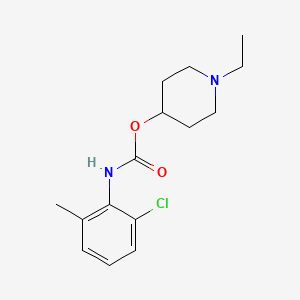
![L-Lysine, N6-[(1,1-dimethylethoxy)carbonyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 1,1-dimethylethyl ester](/img/structure/B13824320.png)
